7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a fluorophenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, with a fluorophenyl ketone under acidic conditions.
Esterification: The benzoxathiol intermediate is then esterified with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with a fluorophenyl group, used in organic synthesis.
Ethyl 4-fluorobenzoate: Another ester with similar properties, often used as a precursor in chemical reactions.
4-Fluoro-N-methylbenzamide:
Uniqueness
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is unique due to its combination of a benzoxathiol ring system with both a fluorophenyl and a nitrobenzoate group. This structural complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H10FNO6S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H10FNO6S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)28-20(24)29-17)27-19(23)12-3-7-14(8-4-12)22(25)26/h1-10H |
InChI Key |
PZAWUCIEXGMZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.